RigidinC2 Cpd7
Overview
Description
RigidinC2 Cpd7 is a microtubule-targeting agent with antiproliferative activity . It is an analog of marine alkaloid rigidins and is considered a potential anticancer agent .
Molecular Structure Analysis
The CAS Number of this compound is 1616967-52-2 . The molecular formula is C24H19N3O2 . The molecular weight is 381.40 .Physical and Chemical Properties Analysis
This compound is a solid compound that is soluble in DMSO to 100 mM . The molecular formula is C24H19N3O2, and the molecular weight is 381.40 .Scientific Research Applications
Soft Robotics
Rigid materials traditionally used in robotics have limitations compared to natural systems with deformable bodies. Soft robotics, inspired by nature, focuses on using compliant materials for enhanced manipulation and locomotion. This field sees significant advancements in design and control of soft-bodied robots, relevant to understanding the applications of RigidinC2 Cpd7 in creating more adaptive, flexible robotic systems (Rus & Tolley, 2015).
Flexible Electronics
Innovations in wearable, flexible electronics such as organic photovoltaics and medical sensors have been greatly enhanced by conductive polymers like PEDOT:PSS. This research indicates a move towards materials that can adapt to different mechanical properties, which can include this compound for more effective flexible electronic devices (Fan et al., 2019).
Advanced Material Simulation
Advanced material simulation, like DAMASK, is used to model multi-physics crystal plasticity and damage phenomena. Understanding these complex microstructural compositions and environmental factors is essential in applying this compound for materials modeling and simulation (Roters et al., 2018).
Embryonic Stem Cell Research
Research on human embryonic stem cells (hESCs) explores how mechanical signals like matrix rigidity affect their fate decisions. This compound's properties could be significant in understanding and controlling the mechanical environment for stem cell research (Sun et al., 2012).
Tissue Engineering
In tissue engineering, matrix stiffness, like that provided by this compound, plays a crucial role in regulating cell behavior. This is particularly relevant in the context of adipose progenitor cells for soft tissue reconstruction (Chandler et al., 2011).
Point Set Registration in Computer Vision
Point set registration, a key component in computer vision tasks, deals with assigning correspondences between two sets of points and recovering transformations. The adaptability of this compound could be crucial in enhancing algorithms for both rigid and nonrigid point set registration (Myronenko & Song, 2009).
Biophysical Modeling of Microtubules
In the field of biophysics, the modeling of microtubule translocation in electric fields relies on understanding the mechanical properties like flexural rigidity, where this compound's characteristics can be applied to predict and control microtubule behavior (Kim et al., 2008).
Mechanism of Action
Target of Action
RigidinC2 Cpd7 primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound interacts with its target, the microtubules, by binding to them . This interaction disrupts the normal function of microtubules, leading to changes in cell division and growth .
Pharmacokinetics
It is known that this compound is soluble in dmso to 100 mm , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The primary result of this compound’s action is its antiproliferative activity . By targeting and disrupting microtubules, it inhibits cell division and growth, thereby exerting an antiproliferative effect. This makes this compound a potential anticancer agent .
Action Environment
For instance, its storage conditions are recommended to be at +4°C , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
RigidinC2 Cpd7 plays a significant role in biochemical reactions, particularly in the context of microtubule dynamics. As a microtubule-targeting agent, this compound interacts with tubulin, the protein that makes up microtubules . The nature of this interaction is such that it disrupts the polymerization and depolymerization dynamics of microtubules, which are crucial for cell division .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. Its antiproliferative activity suggests that it can inhibit cell division, thereby influencing cell function
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with tubulin . By binding to tubulin, this compound disrupts the normal dynamics of microtubules, inhibiting their ability to polymerize and depolymerize. This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cancer cells .
Properties
IUPAC Name |
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14,18-21,23,25,27H,3,6,15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXFQONOOVSKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1NC2C(C(C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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